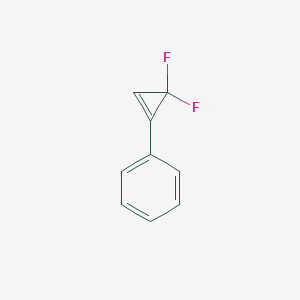

(3,3-Difluorocycloprop-1-en-1-yl)benzene

説明

(3,3-Difluorocycloprop-1-en-1-yl)benzene is a fluorinated cyclopropene derivative characterized by a strained cyclopropene ring substituted with two fluorine atoms at the 3,3 positions, fused to a benzene ring. The cyclopropene ring’s inherent angle strain (60° bond angles) and the electron-withdrawing nature of fluorine atoms contribute to its unique reactivity and physicochemical properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of fluorinated aromatic systems, agrochemicals, and pharmaceuticals.

特性

CAS番号 |

138101-00-5 |

|---|---|

分子式 |

C9H6F2 |

分子量 |

152.14 g/mol |

IUPAC名 |

(3,3-difluorocyclopropen-1-yl)benzene |

InChI |

InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H |

InChIキー |

FKPIRBZASXPNCD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC2(F)F |

正規SMILES |

C1=CC=C(C=C1)C2=CC2(F)F |

同義語 |

Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

1-Chloro-4-(3,3-difluorocycloprop-1-en-1-yl)benzene (a3)

- Structure : Differs by a chlorine substituent on the benzene ring (para position).

- Synthesis : Prepared via palladium-catalyzed coupling or halogenation, yielding 85% as a colorless oil .

- Electronic Effects : The chlorine atom increases electron-withdrawing effects, enhancing electrophilic substitution resistance compared to the parent compound.

- Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.40–7.25 ppm) and cyclopropene protons distinct from the parent compound due to chlorine’s deshielding effect .

(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene (3)

- Structure : Cyclopropene ring replaced with a difluoropropene moiety and a bulky cyclohexyl group.

- Synthesis : Synthesized in 81% yield via Method 1 (trifluoromethyl alkene reaction), isolated as a colorless oil .

- Steric Effects : The cyclohexyl group introduces steric hindrance, reducing reactivity in sterically demanding reactions.

- Spectroscopy : ¹H NMR (CDCl₃) δ 7.40–7.25 (m, 5H, aromatic), 2.30–2.28 (t, cyclopropene protons), and cyclohexyl protons (δ 1.73–0.89 ppm) .

Trifluoropropenyl Derivatives (e.g., 4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine)

- Structure : Features a trifluoropropenyl group instead of difluorocyclopropene.

- Database Prevalence : 16–45 hits in the Cambridge Structural Database (CSD), indicating widespread use in medicinal and materials chemistry .

- Electronic Effects : The -CF₃ group provides stronger electron withdrawal, increasing electrophilicity of the double bond compared to difluoro analogs.

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。